
1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is a complex organic compound known for its unique structural properties and diverse applications. This compound features a piperazine ring substituted with an ethanamine group and a nitrobenzoxadiazole moiety. Its molecular structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- typically involves the reaction of piperazine with 2-chloroethylamine hydrochloride to form 1-(2-aminoethyl)piperazine. This intermediate is then reacted with 4-chloro-7-nitrobenzofurazan under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Condensation: The ethanamine group can react with aldehydes and ketones to form imines.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products:
Reduction: 4-(7-amino-2,1,3-benzoxadiazol-4-yl)-1-piperazineethanamine.
Substitution: Various substituted piperazine derivatives.
Condensation: Imines and Schiff bases.
Wissenschaftliche Forschungsanwendungen
1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry to detect and quantify various substances.
Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. The nitrobenzoxadiazole moiety acts as a fluorophore, emitting fluorescence upon excitation. This property is harnessed in various applications, such as imaging and detection. The molecular targets and pathways involved include interactions with cellular components and biomolecules, enabling visualization and tracking in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)piperazine: Shares the piperazine and ethanamine structure but lacks the nitrobenzoxadiazole moiety.
N-(2-Aminoethyl)piperazine: Another variant with similar core structure but different substituents.
N-(2-Aminoethyl)piperazine: Similar in structure but with different functional groups.
Uniqueness: 1-Piperazineethanamine, 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is unique due to its fluorescent properties, making it highly valuable in imaging and detection applications. The presence of the nitrobenzoxadiazole moiety distinguishes it from other piperazine derivatives, providing specific advantages in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
557767-02-9 |
|---|---|
Molekularformel |
C12H16N6O3 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
2-[4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C12H16N6O3/c13-3-4-16-5-7-17(8-6-16)9-1-2-10(18(19)20)12-11(9)14-21-15-12/h1-2H,3-8,13H2 |
InChI-Schlüssel |
NVZUWOYZGHZCGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCN)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


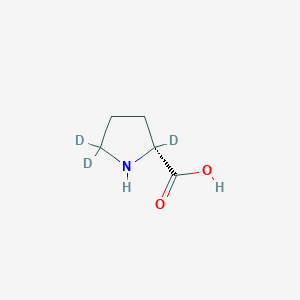
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
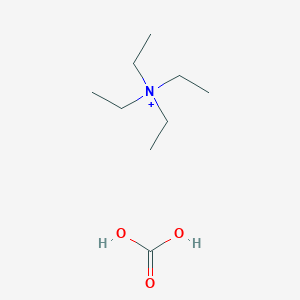
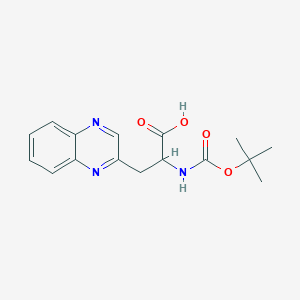
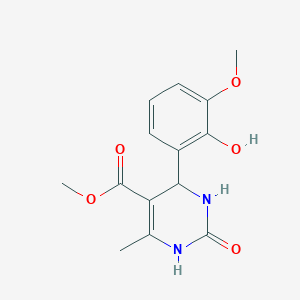

![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)
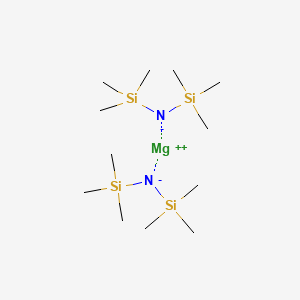
![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)


![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
